1-(4-Chlorophenyl)butane-1-sulfonyl chloride
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Overview
Description
1-(4-Chlorophenyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)butane-1-sulfonyl chloride can be synthesized through the reaction of 1,4-butane sultone with thionyl chloride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1-(4-Chlorophenyl)butane-1-sulfonyl chloride has several scientific research applications:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of drugs due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify other molecules through sulfonylation reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutane-1-sulfonyl chloride: Similar structure but lacks the phenyl group.
Benzene, 1,1’-sulfonylbis[4-chloro-]: Contains two sulfonyl chloride groups attached to a benzene ring.
4,4,4-Trifluoro-butane-1-sulfonyl chloride: Contains trifluoromethyl groups instead of a phenyl group.
Uniqueness
1-(4-Chlorophenyl)butane-1-sulfonyl chloride is unique due to the presence of both a 4-chlorophenyl group and a sulfonyl chloride group
Properties
Molecular Formula |
C10H12Cl2O2S |
---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
1-(4-chlorophenyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O2S/c1-2-3-10(15(12,13)14)8-4-6-9(11)7-5-8/h4-7,10H,2-3H2,1H3 |
InChI Key |
VZMUQWHFRPUAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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